5-Methyl-1-benzofuran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H8O2. It is also known as 5-Methylisovanillin or MIV. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-benzofuran-3-carbaldehyde is not fully understood. However, it is believed that it acts as a reactive intermediate in various chemical reactions. It can undergo various chemical transformations such as oxidation, reduction, and condensation. These reactions can lead to the formation of complex organic molecules with unique properties and potential applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methyl-1-benzofuran-3-carbaldehyde are not well studied. However, it is believed that it can interact with various biological molecules such as enzymes, receptors, and proteins. These interactions can lead to the modulation of various biochemical and physiological processes. Moreover, it can act as a potent antioxidant and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methyl-1-benzofuran-3-carbaldehyde in lab experiments are its high yield, purity, and unique properties. It can be easily synthesized and purified using standard techniques. Moreover, it can be used as a building block for the synthesis of various complex organic molecules. However, the limitations of using this compound are its potential toxicity and reactive nature. Proper precautions should be taken while handling this compound in the lab.
Zukünftige Richtungen
The future directions of 5-Methyl-1-benzofuran-3-carbaldehyde research are vast. It can be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Moreover, it can be used in the development of new materials such as polymers, resins, and coatings. It can also be used in the development of new catalysts for various chemical reactions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 5-Methyl-1-benzofuran-3-carbaldehyde is a unique chemical compound with various scientific research applications. It can be easily synthesized and purified using standard techniques. Moreover, it can be used as a building block for the synthesis of various complex organic molecules. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of 5-Methyl-1-benzofuran-3-carbaldehyde involves the reaction of 5-methylresorcinol with vanillin in the presence of a catalyst. The reaction takes place in an organic solvent and under controlled conditions of temperature and pressure. The yield of the synthesis process is relatively high, and the purity of the compound can be easily achieved through standard purification techniques.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-benzofuran-3-carbaldehyde has various scientific research applications due to its unique properties. It is widely used as a building block in the synthesis of complex organic molecules. It is also used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Moreover, it is used in the development of new materials such as polymers, resins, and coatings.
Eigenschaften
CAS-Nummer |
143883-36-7 |
---|---|
Produktname |
5-Methyl-1-benzofuran-3-carbaldehyde |
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
5-methyl-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-6H,1H3 |
InChI-Schlüssel |
CWLYERLWUHGELA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC=C2C=O |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.